

A Comparative Analysis of H-Ala-d-Ala-OH Purity from Various Suppliers

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Compound of Interest

Compound Name: *H-Ala-d-Ala-OH*

Cat. No.: *B1266454*

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For Researchers, Scientists, and Drug Development Professionals

The dipeptide **H-Ala-d-Ala-OH** is a crucial building block in various research applications, particularly in the study of bacterial cell wall biosynthesis and as a precursor in the synthesis of novel antibiotics. The purity of this reagent is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative overview of **H-Ala-d-Ala-OH** available from different vendors, details the standard methodologies for purity assessment, and illustrates its biological significance.

Vendor Purity Comparison

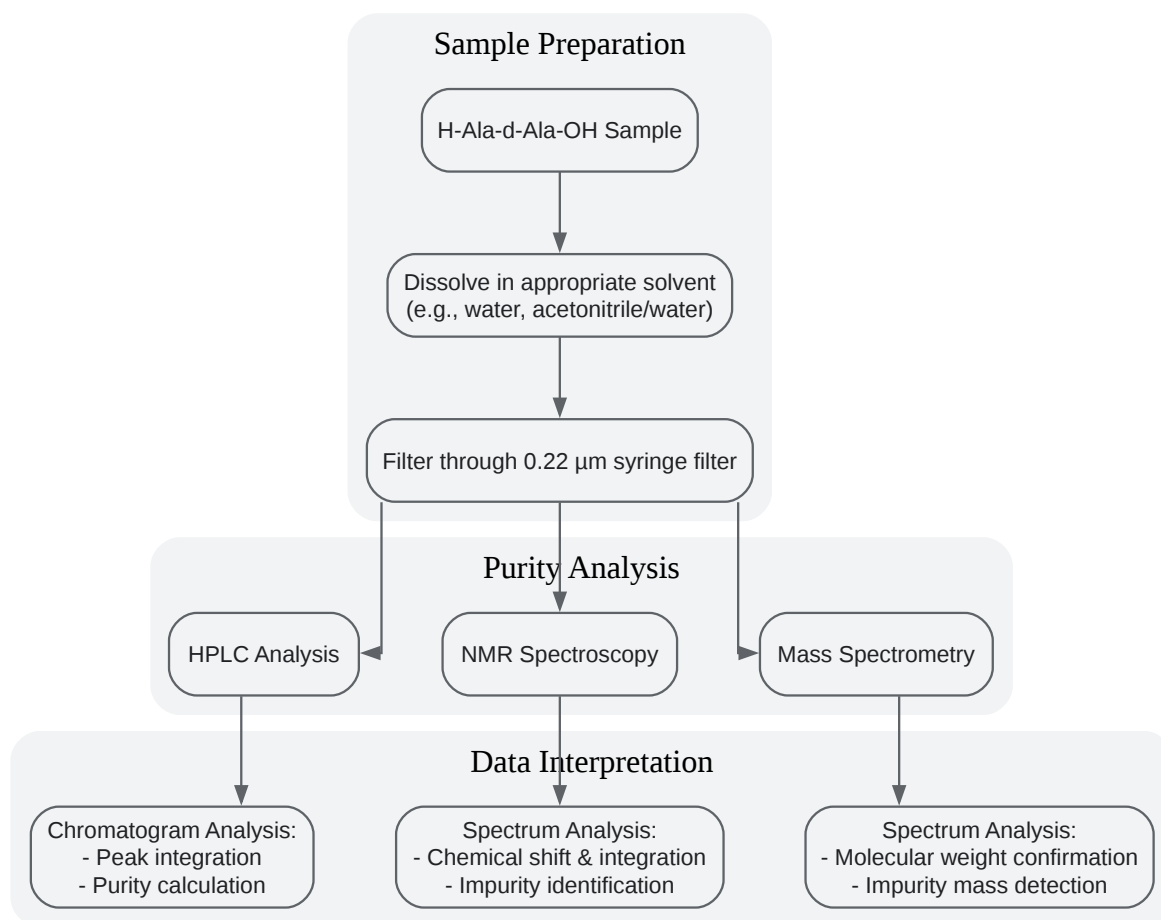
Obtaining independent, third-party comparative data on the purity of research chemicals from different vendors is often challenging. The following table summarizes the purity of **H-Ala-d-Ala-OH** as stated by various suppliers on their websites. It is important to note that these values are provided by the manufacturers and have not been independently verified in a single comparative study. Researchers are encouraged to request lot-specific certificates of analysis for detailed purity information.

Vendor Name	Stated Purity	Method of Analysis
Vendor A	≥98%	HPLC, NMR
Vendor B	>97%	HPLC
Vendor C	≥99%	Elemental Analysis
Vendor D	>95%	HPLC

Experimental Protocols for Purity Determination

Accurate determination of peptide purity is essential for reliable research. The following are standard protocols for the analysis of dipeptides like **H-Ala-d-Ala-OH** using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Purity Analysis



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Caption: Workflow for Peptide Purity Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of peptides by separating the target peptide from its impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is common for dipeptides.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 210-220 nm.
- Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Experiment: Acquire a 1D proton (¹H) NMR spectrum. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.
- Data Analysis:
 - Confirm the structure by assigning the observed chemical shifts to the protons of **H-Ala-d-Ala-OH**.
 - Identify impurity peaks by their chemical shifts and integration values relative to the main peptide signals.

- Quantitative NMR (qNMR) can be used for precise purity determination by comparing the integral of a peptide signal to that of a certified internal standard.

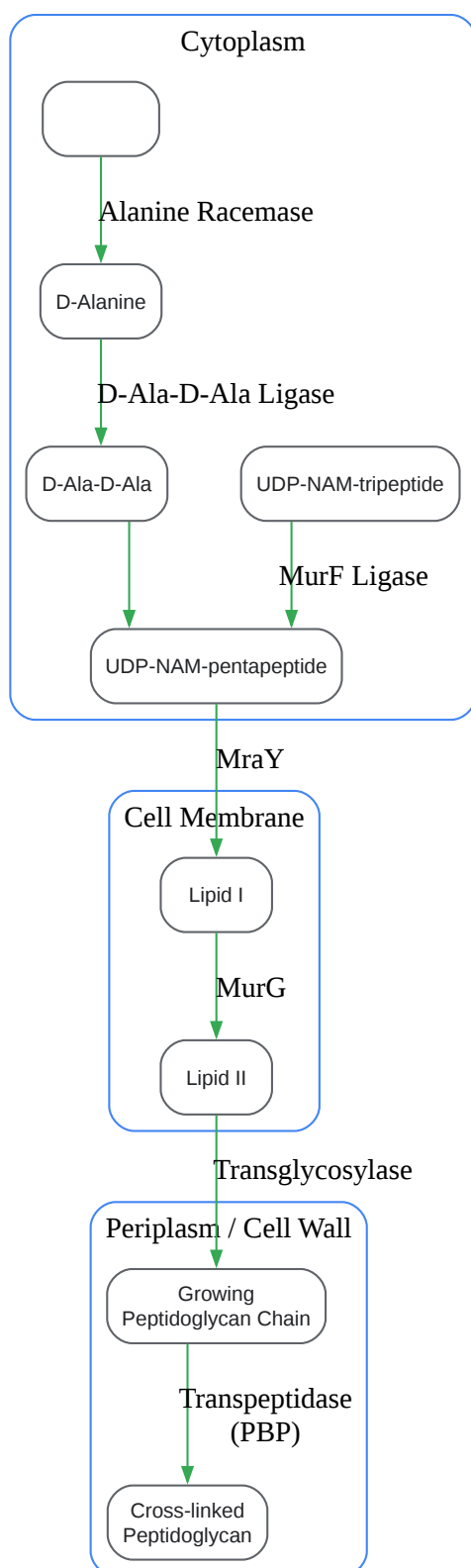
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the peptide and to detect any impurities with different masses.

- Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
- Data Acquisition: Acquire the mass spectrum in the positive ion mode.
- Data Analysis:
 - Confirm the presence of the $[M+H]^+$ ion corresponding to the expected molecular weight of **H-Ala-d-Ala-OH** (161.17 g/mol).
 - Search for peaks corresponding to potential impurities, such as deletion sequences or incompletely removed protecting groups.

Biological Context: Role in Bacterial Cell Wall Synthesis

H-Ala-d-Ala-OH is a precursor to the D-Ala-D-Ala dipeptide, a critical component in the biosynthesis of peptidoglycan, which forms the bacterial cell wall. The terminal D-Ala-D-Ala moiety is the target for vancomycin-class antibiotics.



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Caption: Bacterial Peptidoglycan Biosynthesis.

This guide provides a foundational framework for selecting and validating **H-Ala-d-Ala-OH** for research purposes. By understanding the available purity grades and employing rigorous analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

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